3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
3-Methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form different derivatives, such as amines.
Substitution: It can undergo substitution reactions with reagents like potassium iodide and sodium azide to form 3-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper catalysts are commonly used.
Reduction: Sodium borohydride and hydrogen in the presence of ruthenium catalysts are typical reagents.
Substitution: Potassium iodide, sodium azide, and triphenylphosphine are used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Amines and alcohol derivatives.
Substitution: 3-substituted 9-iodo or 9-azido derivatives.
Scientific Research Applications
3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as muscarinic receptor antagonists, affecting neurotransmission in the central nervous system . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- Granisetron related compound E
Comparison: 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 3-position. This structural feature distinguishes it from other similar compounds, such as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, which lacks the hydroxyl group . The presence of the hydroxyl group can significantly influence the compound’s reactivity and its interactions with biological targets.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-7-3-2-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
SHBOCXJSOBVIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCC(C1)N2)O |
Origin of Product |
United States |
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